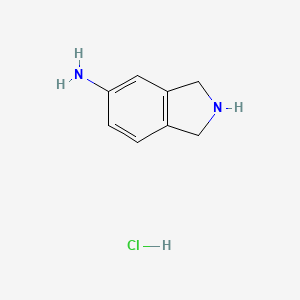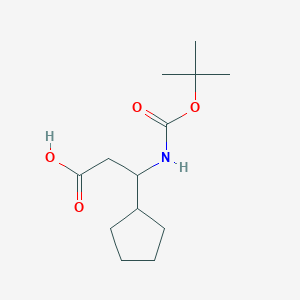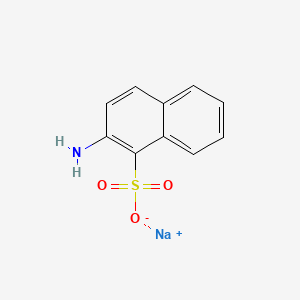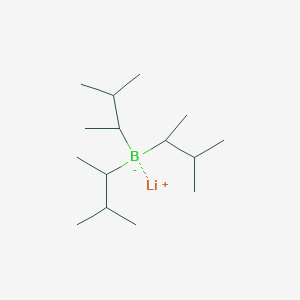
5-Bromo-4-chloro-2-methoxypyridine
Übersicht
Beschreibung
5-Bromo-4-chloro-2-methoxypyridine is a chemical compound with the molecular formula C6H5BrClNO . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with bromo, chloro, and methoxy groups . The exact positions of these substituents can be determined by the numbering in the name of the compound .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, compounds of this nature are often used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 222.47 . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Practical 2,3-Pyridyne Precursor
5-Bromo-4-chloro-2-methoxypyridine has been developed as a practical precursor for 2,3-pyridyne, which is used in regioselective reactions with 2-methoxyfuran and 2-methylfuran. This showcases its utility in creating substituted pyridynes, which are valuable in synthetic organic chemistry (Walters, Carter, & Banerjee, 1992).
Halogen Migration in Halogeno-Derivatives
Research into the halogen migration in halogeno-derivatives of dihydroxypyridine indicates that this compound can undergo transformations leading to various structurally related compounds. These transformations are valuable for understanding reaction mechanisms and synthesizing targeted chemical structures (Hertog & Schogt, 2010).
Synthesis of Bacteriochlorins
This compound plays a role in the expanded scope of synthetic bacteriochlorins, which are significant for their strong absorption in the near-infrared spectral region. These compounds are attractive candidates for photochemical studies, highlighting the chemical's contribution to photodynamic therapy research (Krayer et al., 2010).
Solid Phase Synthesis
The compound is also utilized in solid-phase synthesis, demonstrating its efficacy in the selective introduction of various functional groups. This application underscores its importance in the development of pyridine-based libraries of synthons and chromophores, essential for medicinal chemistry and material science (Pierrat, Gros, & Fort, 2005).
Catalytic Amination
The selective amination of polyhalopyridines, catalyzed by a palladium-Xantphos complex using this compound, results in high-yield and chemoselectivity. This illustrates its utility in synthesizing aminopyridines, which are important intermediates in the production of various pharmaceuticals (Ji, Li, & Bunnelle, 2003).
Safety and Hazards
Wirkmechanismus
Target of Action
It is often used as a building block in the synthesis of various pharmaceutical compounds .
Mode of Action
It is known to participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Biochemical Pathways
It’s worth noting that it’s used in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist , which suggests it may play a role in the somatostatin signaling pathway.
Biochemische Analyse
Biochemical Properties
The exact role of 5-Bromo-4-chloro-2-methoxypyridine in biochemical reactions is not well-documented in the literature. It is known that pyridine derivatives can interact with various enzymes and proteins. The nature of these interactions often depends on the specific biochemical context and can involve hydrogen bonding, electrostatic interactions, and van der Waals forces .
Cellular Effects
It is known that pyridine derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that the compound should be stored in a dark place, under an inert atmosphere, at 2-8°C to maintain its stability .
Metabolic Pathways
Pyridine derivatives are known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
It is known that many small molecules can interact with transporters or binding proteins, which can influence their localization or accumulation .
Subcellular Localization
Many small molecules can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
5-bromo-4-chloro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPLBYFKHPABLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630890 | |
| Record name | 5-Bromo-4-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851607-27-7 | |
| Record name | 5-Bromo-4-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-chloro-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1592782.png)







